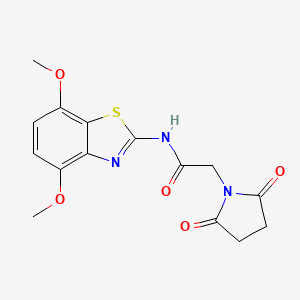

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-22-8-3-4-9(23-2)14-13(8)17-15(24-14)16-10(19)7-18-11(20)5-6-12(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUOIWPTHPKRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of dimethoxy groups at positions 4 and 7 enhances the compound's lipophilicity, potentially improving its bioavailability. The pyrrolidine moiety contributes to the overall pharmacological profile of the molecule.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 298.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzothiazole core is known to inhibit specific enzymes and receptors, modulating cellular signaling pathways.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit a range of therapeutic effects:

- Anticancer Activity : Compounds derived from benzothiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of related compounds, which may extend to this compound.

Case Studies and Research Findings

- Anticancer Studies : A study on related benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Mechanisms : Research has shown that benzothiazole compounds can inhibit the production of nitric oxide and other inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS) . This suggests that this compound may also possess similar anti-inflammatory properties.

- Antimicrobial Activity : Related compounds have been tested for their effectiveness against bacterial strains, indicating a potential role for this compound in developing new antimicrobial agents .

Comparative Biological Activity Table

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at C4/C7) and confirms amide bond formation.

- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ = 363.35 g/mol).

- IR spectroscopy : Detects carbonyl stretches (1668 cm⁻¹ for amide C=O) .

Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Thresholds should align with ICH guidelines (<0.1% for unknown impurities).

How should researchers address contradictory data in biological activity studies of this compound?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

Standardize assays : Use identical cell lines, incubation times, and solvent controls.

Stability studies : Monitor decomposition via LC-MS under physiological conditions (pH 7.4, 37°C).

Dose-response curves : Calculate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.

Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

What are the challenges in scaling up the synthesis from laboratory to pilot scale?

Advanced Research Question

Key Challenges :

- Heat transfer : Reflux in large batches may require jacketed reactors with efficient cooling.

- Separation : Scale-up of recrystallization requires optimizing solvent volume and cooling rates .

- By-product management : Implement inline IR or Raman spectroscopy to monitor reaction progress and terminate at peak yield.

Process Design : Use CRDC subclass RDF2050103 (chemical engineering design) principles to select reactors (e.g., continuous stirred-tank vs. batch) and separation technologies (e.g., membrane filtration) .

What methodologies analyze intermolecular interactions and crystal packing of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Determines H-bonding networks (e.g., N–H⋯N interactions) and π-π stacking distances .

- Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., S⋯S vs. C–H⋯O interactions).

- DSC/TGA : Assess thermal stability and phase transitions (e.g., melting points ~485–486 K) .

How can statistical DoE optimize reaction yield and minimize by-products?

Basic Research Question

A Box-Behnken design evaluates three factors (temperature, catalyst %, solvent ratio) across 15 experiments. Responses (yield, impurity %) are modeled via regression to identify optimal conditions. For example, highlights DoE’s role in reducing trial-and-error approaches by 70% in similar syntheses .

What reactor design factors are critical for efficient synthesis under reflux?

Advanced Research Question

- Material compatibility : Glass-lined reactors resist acidic conditions (e.g., glacial acetic acid).

- Agitation : Efficient mixing prevents localized overheating.

- Vapor handling : Condensers with high reflux ratios improve solvent recovery.

Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for turbulence modeling and residence time distribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.